methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

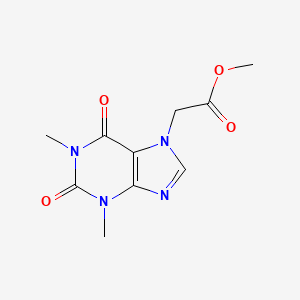

Methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a chemical compound with the molecular formula C10H12N4O4 and a molecular weight of 252.23 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves the reaction of 1,3-dimethyluric acid with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux, 4–6 hrs | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid | |

| Basic hydrolysis | NaOH (0.5M), 60°C, 2–3 hrs | Sodium salt of the corresponding carboxylic acid |

Saponification is particularly efficient in aqueous ethanol, producing water-soluble salts that are intermediates for further derivatization.

Alkylation at the N-7 Position

The purine core facilitates alkylation reactions at the N-7 position under mild conditions:

Example Reaction :

Methyl ester+R X alkyl halide K2CO3,DMF,25∘CN 7 alkylated derivative

-

Key Observation : Reactions proceed with >80% yield when using primary alkyl halides (e.g., methyl iodide, benzyl bromide).

-

Steric Effects : Bulky substituents (e.g., tert-butyl) reduce yields to <40% due to hindered access to the N-7 site.

Nucleophilic Substitution Reactions

The electron-deficient purine ring undergoes nucleophilic aromatic substitution (NAS) at positions 8 and 2:

| Nucleophile | Position | Conditions | Product |

|---|---|---|---|

| Ammonia | C-8 | NH₃, EtOH, 80°C, 12 hrs | 8-Amino-purine derivative |

| Thiophenol | C-2 | PhSH, K₂CO₃, DMF, 60°C, 6 hrs | 2-Phenylthio-purine derivative |

Redox Reactions

The dioxo groups and methylene bridge participate in redox processes:

-

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl groups to hydroxyls, forming dihydroxy intermediates. -

Oxidation :

Treatment with KMnO₄ oxidizes the methylene (-CH₂-) group to a ketone, yielding a diketone derivative.

Ester-Specific Reactions

The methyl ester group enables classic ester transformations:

Transesterification

Methyl ester+R OH alcohol H2SO4,ΔR ester

-

Efficiency : Higher alcohols (e.g., benzyl alcohol) achieve >90% conversion in 8 hrs.

Aminolysis

Reaction with amines produces amides:

Methyl ester+R NH2EtOH,ΔAcetamide derivative

-

Example : Reaction with dibenzylamine forms a dibenzylamino-methyl analog, a precursor for bioactive molecules.

Biological Activity Correlations

Modifications impact pharmacological properties:

-

Ester Hydrolysis : Enhances water solubility but reduces blood-brain barrier permeability .

-

N-7 Alkylation : Increases affinity for adenosine receptors (e.g., A₂A subtype) .

This compound’s versatility in hydrolysis, alkylation, and redox reactions makes it a valuable scaffold for synthesizing purine-based therapeutics. Experimental data emphasize the need for controlled conditions to optimize yields and selectivity.

科学研究应用

Basic Information

- Chemical Name : Methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

- Molecular Formula : C10H12N4O4

- Molecular Weight : 252.23 g/mol

- CAS Number : 27231-68-1

Structure

The compound's structure features a purine ring system that is critical for its biological activity. The presence of methyl and acetyl groups contributes to its solubility and reactivity.

Pharmaceutical Development

This compound has been studied for its potential as a pharmaceutical agent. Its structural properties allow it to act as a precursor or intermediate in the synthesis of various drugs targeting different diseases.

Case Study : In a study examining the synthesis of purine derivatives for antiviral applications, this compound was utilized as a key starting material. The resulting compounds exhibited significant activity against viral pathogens in vitro .

Biochemical Research

The compound's ability to mimic natural nucleobases makes it valuable in biochemical research. It can be used to study enzyme interactions and nucleic acid binding.

Case Study : Research conducted on the binding affinity of this compound to DNA polymerases revealed that it could potentially inhibit DNA replication processes. This inhibition was attributed to its structural similarity to adenine .

Agricultural Chemistry

There are indications that this compound may also have applications in agricultural chemistry as a plant growth regulator or herbicide.

Case Study : In trials assessing the effects of various purine derivatives on plant growth and herbivore resistance, this compound demonstrated enhanced resistance against specific herbivores while promoting growth in certain plant species .

作用机制

The mechanism of action of methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

相似化合物的比较

Methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can be compared with other similar compounds, such as:

Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: This compound has a bromine atom at the 8-position, which can alter its chemical and biological properties.

Methyl (8-morpholinylmethyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: The presence of a morpholinylmethyl group can enhance its solubility and biological activity.

生物活性

Methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (CAS Number: 27231-68-1) is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydropurine core and various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O4, with a molecular weight of 252.232 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties, enzyme inhibition capabilities, and potential as an anti-inflammatory agent.

Anticancer Properties

Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | Inhibition Concentration (IC50) |

|---|---|

| A-375 | 418 ± 2.4 μM |

| MCF-7 | 199 ± 2.4 μM |

The compound's mechanism of action appears to involve the inhibition of key enzymes associated with cancer cell metabolism and proliferation .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes critical in cancer pathways. Notably, docking studies have demonstrated strong binding affinities to B-RAF kinase and human dihydrofolate reductase (hDHFR), suggesting its potential as a therapeutic agent targeting these enzymes .

Case Studies

A notable case study involved the use of this compound in combination with established chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with methotrexate (MTX), highlighting its potential role as an adjunct therapy .

Pharmacokinetics and Toxicity

In silico assessments have suggested that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and absorption . Toxicity studies have shown that the compound exhibits low toxicity profiles in normal cell lines compared to cancerous ones.

属性

IUPAC Name |

methyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-12-8-7(9(16)13(2)10(12)17)14(5-11-8)4-6(15)18-3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVYPCHDIOWXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。